2-Cyclobutylpropanoic acid
CAS No.: 1082453-55-1
Cat. No.: VC2479430
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1082453-55-1 |
---|---|
Molecular Formula | C7H12O2 |
Molecular Weight | 128.17 g/mol |
IUPAC Name | 2-cyclobutylpropanoic acid |
Standard InChI | InChI=1S/C7H12O2/c1-5(7(8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,8,9) |
Standard InChI Key | RHFMBAUXLFDCJS-UHFFFAOYSA-N |
SMILES | CC(C1CCC1)C(=O)O |
Canonical SMILES | CC(C1CCC1)C(=O)O |
Introduction
Basic Chemical Identity and Structure
2-Cyclobutylpropanoic acid (CAS No. 1082453-55-1) is an aliphatic carboxylic acid characterized by its cyclobutyl moiety attached at the alpha position of propanoic acid. This compound belongs to the broader family of cycloalkyl-substituted carboxylic acids, which have garnered attention for their unique conformational properties and potential biological activities .
The basic chemical identifiers for 2-Cyclobutylpropanoic acid are summarized in Table 1:
Parameter | Value |
---|---|
Molecular Formula | C₇H₁₂O₂ |
Molecular Weight | 128.17 g/mol |
IUPAC Name | 2-cyclobutylpropanoic acid |
CAS Number | 1082453-55-1 |
InChI | InChI=1S/C7H12O2/c1-5(7(8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,8,9) |
InChIKey | RHFMBAUXLFDCJS-UHFFFAOYSA-N |
SMILES | CC(C1CCC1)C(=O)O |
The presence of a chiral center at the second carbon of the propanoic acid chain results in two distinct stereoisomers, which exhibit different spatial arrangements and potentially different biological properties .
Physical and Chemical Properties
The physical and chemical properties of 2-Cyclobutylpropanoic acid are fundamental to understanding its behavior in various chemical and biological systems. While some properties must be inferred from similar compounds, the available data provides a comprehensive overview.
2-Cyclobutylpropanoic acid exists as a liquid at room temperature and standard pressure. The compound's functional groups, particularly the carboxylic acid moiety, contribute to its acidity and reactivity profile. Like other carboxylic acids, it can participate in hydrogen bonding, influencing its solubility in various solvents .
The presence of the cyclobutyl group, a strained four-membered ring, introduces interesting conformational aspects to the molecule. This strained ring system contributes to the compound's potential reactivity in certain chemical transformations and may play a significant role in its interactions with biological targets.
Commercial samples of 2-Cyclobutylpropanoic acid typically have a purity of approximately 95%, making it suitable for most research applications .
Stereochemistry and Isomeric Forms
The stereochemistry of 2-Cyclobutylpropanoic acid represents an important aspect of its structural profile. The compound contains a stereogenic center at the second carbon of the propanoic acid chain, resulting in two distinct enantiomers: (R)-2-Cyclobutylpropanoic acid and (S)-2-Cyclobutylpropanoic acid .
Table 2 provides a comparison of the stereoisomers of 2-Cyclobutylpropanoic acid:
Property | (R)-2-Cyclobutylpropanoic Acid | (S)-2-Cyclobutylpropanoic Acid |
---|---|---|
CAS Number | Unknown | 2184782-81-6 |
InChIKey | RHFMBAUXLFDCJS-RXMQYKEDSA-N | RHFMBAUXLFDCJS-YFKPBYRVSA-N |
SMILES | CC@HC(=O)O | CC@@HC(=O)O |
Molecular Weight | 128.17 g/mol | 128.17 g/mol |
The stereochemistry of these compounds is particularly relevant in biological contexts, as different enantiomers often exhibit different interactions with biological systems, including enzymes and receptors. This stereoselectivity can significantly impact the potential biological activity and pharmacological properties of the compound .
The optical rotation and methods for resolving these enantiomers remain areas of active research. Techniques such as chiral chromatography or asymmetric synthesis are typically employed to obtain enantiomerically pure forms of such compounds.
Chemical Reactivity Profile
2-Cyclobutylpropanoic acid exhibits reactivity patterns characteristic of both carboxylic acids and cyclobutane derivatives. Understanding these reactivity patterns is essential for assessing the compound's potential applications in synthetic chemistry and medicinal research.
The carboxylic acid functional group can undergo typical reactions including:
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Esterification: Formation of esters through reaction with alcohols
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Amidation: Formation of amides through reaction with amines
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Reduction: Conversion to alcohols using appropriate reducing agents
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Salt formation: Reaction with bases to form carboxylate salts
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Decarboxylation: Loss of carbon dioxide under specific conditions
Specific reaction conditions and catalysts can be employed to selectively target either the carboxylic acid functionality or the cyclobutyl moiety, providing versatile pathways for the derivatization of 2-Cyclobutylpropanoic acid in synthetic applications.
Hazard Code | Description | GHS Classification | Warning Signal |
---|---|---|---|
H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | Warning |
H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | Warning |
H318 | Causes serious eye damage | Serious eye damage/eye irritation (Category 1) | Danger |
H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Warning |
These hazard classifications are based on available toxicological data and structural considerations . The compound is associated with multiple precautionary statements (P-codes) that provide guidance on safe handling, storage, and emergency response procedures.
When working with 2-Cyclobutylpropanoic acid, appropriate safety measures should be implemented, including:
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Use of suitable personal protective equipment (PPE)
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Ensuring adequate ventilation in the workspace
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Avoiding contact with skin, eyes, and respiratory system
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Proper storage in a well-ventilated area
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Appropriate disposal methods in accordance with local regulations
Comprehensive safety data sheets (SDS) should be consulted for detailed information on handling procedures and emergency measures related to 2-Cyclobutylpropanoic acid .
Related Compounds and Structural Analogs
2-Cyclobutylpropanoic acid belongs to a broader family of cycloalkyl-substituted carboxylic acids, with several structural analogs and derivatives documented in the chemical literature. Understanding these related compounds provides valuable context for appreciating the unique properties and potential applications of 2-Cyclobutylpropanoic acid.
Table 4: Comparison of 2-Cyclobutylpropanoic Acid with Related Compounds
Compound | Molecular Formula | CAS Number | Key Structural Difference |
---|---|---|---|
2-Cyclobutylpropanoic acid | C₇H₁₂O₂ | 1082453-55-1 | Reference compound |
3-Cyclobutylpropanoic acid | C₇H₁₂O₂ | 4415-84-3 | Cyclobutyl at position 3 instead of 2 |
(R)-2-Cyclobutylpropanoic acid | C₇H₁₂O₂ | Unknown | R-configuration at stereocenter |
(S)-2-Cyclobutylpropanoic acid | C₇H₁₂O₂ | 2184782-81-6 | S-configuration at stereocenter |
2-Amino-2-cyclobutylpropanoic acid HCl | C₇H₁₄ClNO₂ | 1864073-16-4 | Amino group at position 2 (as HCl salt) |
(R)-2-amino-3-cyclobutylpropanoic acid | C₇H₁₃NO₂ | 174266-00-3 | Amino group, cyclobutyl at position 3 |
3-Cyclobutylpropanoic acid, a positional isomer, has been more extensively documented in the literature. This compound differs in the position of the cyclobutyl group, which is attached to the third carbon of the propanoic acid chain rather than the second .
Amino derivatives, such as 2-amino-2-cyclobutylpropanoic acid hydrochloride and (R)-2-amino-3-cyclobutylpropanoic acid, introduce additional functionality that may enhance potential for biological activity and pharmaceutical applications. These compounds have been studied as analogs of amino acids, with potential implications for various physiological processes .
Other structural variations include compounds with different cycloalkyl rings (e.g., cyclopentyl, cyclohexyl) or different carboxylic acid chain lengths. These structural analogs collectively form a chemical space with diverse properties and potential applications.
Current Research and Future Directions
Research on 2-Cyclobutylpropanoic acid and related compounds continues to evolve, with several promising directions for future investigation. Current research areas include:
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Development of efficient and stereoselective synthesis methods for the compound and its derivatives
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Exploration of its potential as a building block in medicinal chemistry
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Investigation of structure-activity relationships involving the cyclobutyl moiety
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Study of its interactions with various biological targets
The continued interest in cyclobutyl-containing compounds in medicinal chemistry suggests that 2-Cyclobutylpropanoic acid will remain a compound of interest for researchers in this field. Particularly promising are investigations into the potential of such compounds as modulators of various receptor systems, including cannabinoid receptors .
Future research directions might include:
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Development of novel derivatives with enhanced biological activities
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Exploration of sustainable and efficient synthetic routes
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Detailed studies of stereochemistry and its implications for biological activity
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Investigation of potential applications in materials science and polymer chemistry
As analytical techniques and synthetic methodologies continue to advance, our understanding of 2-Cyclobutylpropanoic acid and its potential applications will likely expand, potentially revealing new and valuable uses for this interesting organic compound.
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